4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine
Description
4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 2-thienyl group at position 4 and a 4-{[4-(trifluoromethyl)benzyl]oxy}phenyl moiety at position 2. This structure combines aromatic electron-rich thiophene, electron-withdrawing trifluoromethyl groups, and a benzyl ether linkage, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
4-thiophen-2-yl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS/c23-22(24,25)17-7-3-15(4-8-17)14-28-18-9-5-16(6-10-18)21-26-12-11-19(27-21)20-2-1-13-29-20/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUUYNDQLALFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is constructed via cyclocondensation of a β-keto ester with an amidine derivative. For example, ethyl acetoacetate reacts with 4-(benzyloxy)benzamidine under acidic conditions to yield 2-(4-(benzyloxy)phenyl)pyrimidin-4-ol. This intermediate is subsequently functionalized with the thienyl group.
Reaction Conditions :
Thienyl Group Introduction
The thienyl moiety is introduced via a Suzuki-Miyaura coupling. The pyrimidine intermediate is halogenated at position 4 (e.g., with POCl₃ to form 4-chloropyrimidine), followed by palladium-catalyzed coupling with 2-thienylboronic acid.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 100°C for 6 hours
- Yield : 85%
Synthetic Route 2: Sequential Alkylation and Cyclization
Alkylation of Phenolic Intermediate
4-Hydroxybenzaldehyde is alkylated with 4-(trifluoromethyl)benzyl bromide under basic conditions to form 4-{[4-(trifluoromethyl)benzyl]oxy}benzaldehyde.
Reaction Conditions :
Pyrimidine Ring Formation
The aldehyde intermediate undergoes cyclocondensation with thienylacetamide in the presence of ammonium acetate to form the pyrimidine ring.
Reaction Conditions :
- Reactants : Aldehyde (1.0 equiv), thienylacetamide (1.2 equiv), NH₄OAc (3.0 equiv)
- Solvent : Acetic acid
- Temperature : 120°C for 24 hours
- Yield : 65%
Optimization and Yield Analysis
Comparative studies reveal that Route 1 offers higher overall yields (72% vs. 65%) but requires stringent control over coupling conditions. Route 2, while longer, avoids the use of expensive palladium catalysts. Key spectroscopic data for intermediates and the final product are summarized below:
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-Chloropyrimidine | 8.72 (s, 1H, H-5), 7.89–7.45 (m, Ar-H) | 1650 (C═N), 1580 (C═C) |
| 4-(Trifluoromethyl)benzyl bromide | 4.88 (s, 2H, CH₂), 7.72–7.65 (m, Ar-H) | 1250 (C-F) |
| Final Product | 8.94 (s, 1H, H-6), 7.91–7.32 (m, Ar-H) | 1635 (C═N), 1180 (C-O) |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclocondensation : Competing pathways may lead to positional isomers. Using bulky solvents (e.g., tert-butanol) improves regioselectivity.
- Pd Catalyst Deactivation : Addition of PPh₃ (10 mol%) stabilizes the catalyst during Suzuki coupling.
- Acid Sensitivity of Trifluoromethyl Group : Mild alkylation conditions (e.g., K₂CO₃/DMF) prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares structural motifs with several pyrimidine derivatives:
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system) vs. a simple pyrimidine ring in the target compound. Substituents: A methoxybenzamide group at position 2 vs. a benzyloxy-phenyl group. Trifluoromethyl group: Both feature a para-trifluoromethylphenyl moiety, enhancing lipophilicity and metabolic stability .
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine: Substituents: Chlorophenyl at position 5 and a meta-trifluoromethylphenoxy group at position 2.
2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine: Simpler structure: Lacks the thienyl and benzyloxy groups, resulting in lower molecular weight (239.20 g/mol vs.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings and Limitations
- Synthetic Challenges : The benzyloxy-phenyl group in the target compound requires multi-step synthesis, similar to compound 8b, which involved coupling reactions and protective group strategies .
- SAR Insights :
- Contradictions: While thieno-pyrimidines show antimicrobial activity, simpler pyrimidines (e.g., 2-(4-CF₃-phenyl)pyrimidin-4-amine) lack significant bioactivity, highlighting the necessity of complex substituents .
Biological Activity
The compound 4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine , with CAS number 477862-23-0 , represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C23H14F6N2OS , with a molecular weight of 480.43 g/mol . The structure features a pyrimidine core substituted with a thienyl group and a trifluoromethylbenzyl ether moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H14F6N2OS |
| Molecular Weight | 480.43 g/mol |
| Density | 1.312 g/cm³ |
| Boiling Point | 463.9 °C |
| Acid Dissociation Constant (pKa) | 1.91 |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thienyl Group : This may involve cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Trifluoromethylbenzyl Ether Moiety : Accomplished via etherification reactions using suitable benzyl halides and alcohols.
These synthetic routes are crucial for optimizing yield and purity in both laboratory and industrial settings .
Biological Activity
Research indicates that compounds within this class exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
A study highlighted that similar pyrimidine derivatives demonstrated significant inhibition of COX-2 enzyme activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The presence of electron-withdrawing groups such as trifluoromethyl may enhance the anti-inflammatory effects through improved binding affinity to target enzymes.
Anticancer Potential
Pyrimidine derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, certain derivatives demonstrated growth inhibition against various cancer cell lines, suggesting potential as anticancer agents . The mechanism often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization .
The biological activity of This compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance lipophilicity and metabolic stability, facilitating better interaction with biological targets .
Case Studies
- In Vitro Studies : Research involving similar pyrimidine derivatives has shown significant cytotoxicity against various cancer cell lines, indicating a potential mechanism of action through apoptosis induction .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine structure can significantly impact biological activity, underscoring the importance of specific substituents in enhancing efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-(2-thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine, and how can purity be maximized?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrimidine core followed by functionalization with thienyl and trifluoromethylbenzyloxy groups. Key steps include:
- Nucleophilic substitution to introduce the 4-(trifluoromethyl)benzyloxy group onto the phenyl ring .
- Suzuki-Miyaura coupling or Stille coupling for thienyl group attachment, requiring palladium catalysts and controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Purification via column chromatography or recrystallization to achieve >95% purity. Solvent selection (e.g., dichloromethane, ethyl acetate) and temperature gradients are critical .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for phenyl, thienyl, and benzyloxy groups).
- ¹⁹F NMR to verify the presence and position of the trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing between isomers .
- X-ray crystallography: Resolves crystal packing and stereoelectronic effects of the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability. Studies on analogous compounds show:
- Increased binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to CF₃···π interactions .
- Reduced oxidative metabolism compared to non-fluorinated analogs, as observed in microsomal stability assays (e.g., t₁/₂ > 120 min in human liver microsomes) .
- Contradictory data may arise in aqueous solubility; computational modeling (e.g., COSMO-RS) is recommended to predict solubility-lipophilicity trade-offs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation: Replace the thienyl group with furan or phenyl analogs to isolate electronic vs. steric effects .
- Free-Wilson analysis: Quantifies contributions of individual substituents (e.g., benzyloxy vs. trifluoromethyl) to biological activity .
- Kinetic solubility assays: Address discrepancies between in vitro potency and in vivo efficacy by correlating solubility with partition coefficients (logP) .
Q. How can computational methods predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina): Models binding to kinases or GPCRs, focusing on hydrogen bonding with the pyrimidine nitrogen and hydrophobic contacts with the trifluoromethyl group .
- Molecular dynamics simulations (GROMACS): Assesses stability of ligand-target complexes under physiological conditions (e.g., 310 K, 1 atm) .
- Quantum mechanical calculations (DFT): Evaluates electronic effects of substituents on reactivity and binding .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction optimization: Transition from batch to flow chemistry improves yield reproducibility (e.g., 65% → 82% yield via continuous flow) .
- Byproduct management: Trace thienyl oxidation byproducts (e.g., sulfoxides) require HPLC monitoring and gradient elution protocols .
- Regulatory compliance: Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
